1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 889938-99-2
VCID: VC16178053
InChI: InChI=1S/C11H8FNO2/c1-7(14)11-6-10(13-15-11)8-3-2-4-9(12)5-8/h2-6H,1H3
SMILES:
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol

1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone

CAS No.: 889938-99-2

Cat. No.: VC16178053

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone - 889938-99-2

Specification

CAS No. 889938-99-2
Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
IUPAC Name 1-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]ethanone
Standard InChI InChI=1S/C11H8FNO2/c1-7(14)11-6-10(13-15-11)8-3-2-4-9(12)5-8/h2-6H,1H3
Standard InChI Key SIHPOLPKOFXGNA-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=NO1)C2=CC(=CC=C2)F

Introduction

Chemical and Structural Properties

Molecular Identity and Characterization

1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone (CAS No. 889938-99-2) has the molecular formula C₁₁H₈FNO₂ and a molar mass of 205.18 g/mol. Its IUPAC name, 1-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]ethanone, reflects the ketone functional group at the 5-position of the isoxazole ring and the 3-fluorophenyl substituent at the 3-position. Key identifiers include:

PropertyValue
Canonical SMILESCC(=O)C1=CC(=NO1)C2=CC(=CC=C2)F
InChI KeySIHPOLPKOFXGNA-UHFFFAOYSA-N
PubChem CID22831987
XLogP32.3 (predicted)

The compound’s planar isoxazole ring facilitates π-π stacking interactions, while the fluorine atom enhances electronegativity and metabolic stability.

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies of analogous isoxazole derivatives reveal distinct signals:

  • ¹H NMR: A singlet at δ 2.6 ppm corresponds to the acetyl group’s methyl protons, while aromatic protons resonate between δ 7.2–7.8 ppm .

  • ¹³C NMR: The ketone carbonyl appears at δ 195–200 ppm, with the isoxazole ring carbons at δ 95–160 ppm .

  • IR Spectroscopy: Strong absorptions near 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) confirm functional groups.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically begins with 1-(5-fluoro-2-hydroxyphenyl)ethanone, which undergoes cyclocondensation with hydroxylamine to form the isoxazole core . Subsequent Suzuki-Miyaura coupling introduces the 3-fluorophenyl group via palladium catalysis:

1-(5-Fluoro-2-hydroxyphenyl)ethanoneNH2OHIsoxazole intermediatePd(PPh3)41-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone\text{1-(5-Fluoro-2-hydroxyphenyl)ethanone} \xrightarrow{\text{NH}_2\text{OH}} \text{Isoxazole intermediate} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone}

Yields range from 60–75%, with purification via column chromatography .

Acid-Switchable Methodologies

Recent advances employ acid-catalyzed reactions to modulate selectivity. For example, CF₃-ynones react with sodium azide (NaN₃) in ethanol to form triazoles, while acidic conditions (e.g., acetic acid) favor isoxazole formation . This method achieves 35–51% yields for fluorinated isoxazoles, demonstrating scalability to gram quantities .

ConditionProductYield (%)
EtOH, room temp4-Trifluoroacetyltriazoles70–85
AcOH, reflux5-CF₃-isoxazoles26–51

Biological and Pharmacological Activities

Antimicrobial Efficacy

Derivatives of 1-(3-(3-fluorophenyl)isoxazol-5-yl)ethanone exhibit broad-spectrum activity:

OrganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

The fluorine atom enhances membrane penetration, while the isoxazole ring disrupts microbial enzyme function .

Computational Binding Studies

Molecular docking against E. coli dihydrofolate reductase (PDB: 1RX7) reveals a binding affinity of -8.2 kcal/mol, with hydrogen bonds formed between the ketone oxygen and Arg57 residues. Density functional theory (DFT) calculations further predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity .

Applications and Future Directions

Drug Development

The compound’s dual functionality (ketone and fluorophenyl groups) positions it as a lead for:

  • Antifungal agents: Targeting lanosterol 14α-demethylase.

  • Anti-inflammatory drugs: Inhibiting COX-2 via π-stacking interactions.

Synthetic Chemistry

Acid-switchable protocols enable the generation of isoxazole libraries for high-throughput screening . Future work may explore:

  • Photocatalytic functionalization: Introducing alkyl/aryl groups at the acetyl position.

  • Bioconjugation: Attaching peptide vectors for targeted delivery.

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